Diethyl-(12-phosphonododecyl)phosphonate Diethyl-(12-phosphonododecyl)phosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18940437
InChI: InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3
SMILES:
Molecular Formula: C20H44O6P2
Molecular Weight: 442.5 g/mol

Diethyl-(12-phosphonododecyl)phosphonate

CAS No.:

Cat. No.: VC18940437

Molecular Formula: C20H44O6P2

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl-(12-phosphonododecyl)phosphonate -

Specification

Molecular Formula C20H44O6P2
Molecular Weight 442.5 g/mol
IUPAC Name 1,12-bis(diethoxyphosphoryl)dodecane
Standard InChI InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3
Standard InChI Key FQOSCOKXLMUKFA-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC

Introduction

Chemical Identity and Structural Characteristics

Diethyl-(12-phosphonododecyl)phosphonate is systematically named 1,12-bis(diethoxyphosphoryl)dodecane, denoting its symmetrical structure with two diethyl phosphonate moieties attached to the terminal carbons of a 12-membered alkyl chain . The compound’s linear architecture facilitates self-assembly and surface modification, making it valuable for designing functional materials.

Molecular Formula: C20H44O6P2\text{C}_{20}\text{H}_{44}\text{O}_6\text{P}_2
Molecular Weight: 442.5 g/mol
IUPAC Name: 1,12-bis(diethoxyphosphoryl)dodecane
SMILES Notation: CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC\text{CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC}

The phosphonate groups (PO(OR)2\text{PO(OR)}_2) confer hydrolytic stability compared to phosphates, while the dodecyl chain enhances solubility in nonpolar solvents . Despite attempts to model its 3D conformation, computational analyses indicate excessive molecular flexibility, complicating crystallographic characterization .

Synthesis and Manufacturing

The synthesis of diethyl-(12-phosphonododecyl)phosphonate likely involves Michaelis–Becker alkylation or microwave-assisted phosphorylation, as evidenced by analogous methodologies for dialkyl phosphonates .

Key Synthetic Routes

  • Alkylation of Phosphonic Acid Derivatives:
    Monoalkyl phosphonic acids react with alkyl halides in the presence of triethylamine under microwave irradiation. For example:

    RP(O)(OH)2+2R’XEt3N, MWRP(O)(OR’)2+2HX\text{RP(O)(OH)}_2 + 2 \, \text{R'X} \xrightarrow{\text{Et}_3\text{N, MW}} \text{RP(O)(OR')}_2 + 2 \, \text{HX}

    This method achieves yields of 80–93% for asymmetrical dialkyl phosphonates .

  • Transesterification:
    Diethyl phosphite ((C2H5O)2P(O)H(\text{C}_2\text{H}_5\text{O})_2\text{P(O)H}) undergoes sequential alkylation with dodecane dihalides. The reaction is driven by removing ethanol, favoring phosphonate formation :

    (C2H5O)2P(O)H+ClC12H24Cl(C2H5O)2P(O)C12H24P(O)(OC2H5)2(\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + \text{ClC}_{12}\text{H}_{24}\text{Cl} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)C}_{12}\text{H}_{24}\text{P(O)(OC}_2\text{H}_5)_2

Purification and Quality Control

Post-synthesis purification typically involves flash chromatography to isolate the product from minor disproportionation byproducts . Commercial batches (e.g., SynQuest Labs) report 95% purity, validated via 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR spectroscopy .

Physicochemical Properties

Data for diethyl-(12-phosphonododecyl)phosphonate remain limited, but inferences can be drawn from structurally related phosphonates:

PropertyValue (Related Compounds)Source
Density1.14 g/mL (at 25°C)
Boiling Point124–126°C (3 mmHg)
Refractive Index1.444 (at 20°C)
SolubilityMiscible in THF, DCM

The compound’s hydrophobicity (logP5.2\log P \approx 5.2) suggests preferential partitioning into lipid membranes, a trait exploitable in drug delivery systems .

Reactivity and Functional Utility

The phosphonate groups enable diverse chemical transformations:

Hydrolysis and Ester Exchange

Under acidic conditions, diethyl phosphonates hydrolyze to phosphonic acids:

(C2H5O)2P(O)R+H2OHClHO2P(O)R+2C2H5OH(\text{C}_2\text{H}_5\text{O})_2\text{P(O)R} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{HO}_2\text{P(O)R} + 2 \, \text{C}_2\text{H}_5\text{OH}

Transesterification with alcohols (e.g., methanol) replaces ethoxy groups, modulating solubility .

Coordination Chemistry

Phosphonates act as bidentate ligands, forming stable complexes with transition metals (e.g., Fe3+^{3+}, Zr4+^{4+}). The dodecyl chain enhances surface adhesion, enabling applications in corrosion-resistant coatings .

Applications in Advanced Materials

Antiviral and Biomedical Agents

Phosphonate derivatives exhibit anti-HIV activity by inhibiting viral reverse transcriptase. The compound’s long alkyl chain may improve cell membrane permeability .

Polymer Science

Incorporating diethyl-(12-phosphonododecyl)phosphonate into polyphosphoesters enhances thermal stability and flame retardancy. Copolymers with norbornenes show promise in ion-exchange membranes .

Surface Modification

Self-assembled monolayers (SAMs) of this compound on metal oxides (e.g., TiO2_2) improve hydrophobicity and resistance to biofouling .

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